molecular formula C9H16N2O3 B3978520 N-[2-(ethenyloxy)ethyl]-N'-(propan-2-yl)ethanediamide

N-[2-(ethenyloxy)ethyl]-N'-(propan-2-yl)ethanediamide

Cat. No.: B3978520
M. Wt: 200.23 g/mol
InChI Key: HLTXPIMUIXIMQH-UHFFFAOYSA-N
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Description

N-[2-(ethenyloxy)ethyl]-N’-(propan-2-yl)ethanediamide is an organic compound with a unique structure that includes both an ethenyloxy group and an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(ethenyloxy)ethyl]-N’-(propan-2-yl)ethanediamide typically involves the reaction of 2-(ethenyloxy)ethanol with isopropylamine and oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:

    Preparation of 2-(ethenyloxy)ethylamine: This intermediate is synthesized by reacting 2-(ethenyloxy)ethanol with ammonia or an amine under suitable conditions.

    Formation of the Diamide: The intermediate is then reacted with oxalyl chloride in the presence of a base such as triethylamine to form the final product, N-[2-(ethenyloxy)ethyl]-N’-(propan-2-yl)ethanediamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(ethenyloxy)ethyl]-N’-(propan-2-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The ethenyloxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted amides or ethers.

Scientific Research Applications

N-[2-(ethenyloxy)ethyl]-N’-(propan-2-yl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(ethenyloxy)ethyl]-N’-(propan-2-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The ethenyloxy group can participate in hydrogen bonding and other interactions with biological molecules, while the ethanediamide backbone provides stability and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(2-hydroxyethyl)oxamide: Similar in structure but with hydroxyethyl groups instead of ethenyloxy and isopropyl groups.

    N,N-Bis(2-aminoethyl)ethanediamine: Contains aminoethyl groups, differing in functional groups and reactivity.

Uniqueness

N-[2-(ethenyloxy)ethyl]-N’-(propan-2-yl)ethanediamide is unique due to its combination of ethenyloxy and isopropyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research areas.

Properties

IUPAC Name

N-(2-ethenoxyethyl)-N'-propan-2-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-4-14-6-5-10-8(12)9(13)11-7(2)3/h4,7H,1,5-6H2,2-3H3,(H,10,12)(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTXPIMUIXIMQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NCCOC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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